2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol
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Overview
Description
2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol typically involves the reaction of 2,6-dimethylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:
2,6-dimethylpiperazine+ethylene oxide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-dimethylpiperazine: A closely related compound with similar structural features but lacking the ethan-1-ol group.
(2R,6R)-2,6-dimethylpiperidine: Another similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol is unique due to the presence of both the piperazine ring and the ethan-1-ol group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H18N2O/c1-7-5-9-6-8(2)10(7)3-4-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
DKRGVNOXWNPGBV-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1CCO)C |
Canonical SMILES |
CC1CNCC(N1CCO)C |
Origin of Product |
United States |
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